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molecular formula C14H19NO5 B8359732 2-(5-Tert-butyl-2-hydroxy-4-nitrophenyl)-2-methylpropanoic acid CAS No. 1246213-44-4

2-(5-Tert-butyl-2-hydroxy-4-nitrophenyl)-2-methylpropanoic acid

Cat. No. B8359732
M. Wt: 281.30 g/mol
InChI Key: XUAAKIUZKRXSEA-UHFFFAOYSA-N
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Patent
US08476442B2

Procedure details

To a solution of compound 18 (7.10 g, 25.2 mmol) in 710 mL of anhydrous THF was added EDCI (14.5 g, 75.6 mmol). The resulting suspension was left stirring at 30° C. overnight. The precipitate was filtered and thoroughly washed with DCM. The filtrate was concentrated to dryness and the residue was dissolved in DCM (100 mL). The solution was washed with water (50 mL×2) and brine (50 mL×1). The DCM layer was then dried over anhydrous Na2SO4 and concentrated to give the crude product, which was purified via column chromatography on silica gel (Petroleum ether/EtOAc 200:1→100:1→50:1) to give compound 19 as a white solid. 1H NMR (CDCl3; 400 MHz) δ 7.36 (s), δ 7.10 (s), δ 1.53 (s), δ 1.41 (s).
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
710 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6]([N+:18]([O-:20])=[O:19])=[CH:7][C:8](O)=[C:9]([C:11]([CH3:16])([CH3:15])[C:12]([OH:14])=[O:13])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].CCN=C=NCCCN(C)C>C1COCC1>[C:1]([C:5]1[C:6]([N+:18]([O-:20])=[O:19])=[CH:7][C:8]2[O:14][C:12](=[O:13])[C:11]([CH3:16])([CH3:15])[C:9]=2[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C)(C)(C)C=1C(=CC(=C(C1)C(C(=O)O)(C)C)O)[N+](=O)[O-]
Name
Quantity
14.5 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
710 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirring at 30° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The resulting suspension was left
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
thoroughly washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM (100 mL)
WASH
Type
WASH
Details
The solution was washed with water (50 mL×2) and brine (50 mL×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The DCM layer was then dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified via column chromatography on silica gel (Petroleum ether/EtOAc 200:1→100:1→50:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=CC2=C(C(C(O2)=O)(C)C)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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